(Z)-N-(5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-ylidene)-P,P-diphenylphosphinothioic amide
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Overview
Description
(Z)-N-(5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-ylidene)-P,P-diphenylphosphinothioic amide is a complex organic compound that features a unique structure combining an indolinone core with a phosphinothioic amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-ylidene)-P,P-diphenylphosphinothioic amide typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine and Methoxybenzyl Groups: Chlorination and subsequent alkylation with 4-methoxybenzyl chloride can be achieved using standard electrophilic aromatic substitution reactions.
Formation of the Phosphinothioic Amide Group: The final step involves the reaction of the indolinone derivative with diphenylphosphinothioic chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the indolinone core can yield various reduced derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the indolinone ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced indolinone derivatives.
Substitution: Formation of substituted indolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-ylidene)-P,P-diphenylphosphinothioic amide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where indolinone derivatives have shown efficacy.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.
Mechanism of Action
The mechanism of action of (Z)-N-(5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-ylidene)-P,P-diphenylphosphinothioic amide involves its interaction with specific molecular targets. The indolinone core can interact with enzymes or receptors, modulating their activity. The phosphinothioic amide group can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indolinone Derivatives: Compounds such as sunitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Phosphinothioic Amides: Compounds like triphenylphosphinothioic amide, which are used in various chemical reactions as ligands or catalysts.
Uniqueness
What sets (Z)-N-(5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-ylidene)-P,P-diphenylphosphinothioic amide apart is its combination of an indolinone core with a phosphinothioic amide group
Properties
Molecular Formula |
C28H22ClN2O2PS |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
5-chloro-3-diphenylphosphinothioylimino-1-[(4-methoxyphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C28H22ClN2O2PS/c1-33-22-15-12-20(13-16-22)19-31-26-17-14-21(29)18-25(26)27(28(31)32)30-34(35,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-18H,19H2,1H3 |
InChI Key |
RJJDMFMGKHLEDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=NP(=S)(C4=CC=CC=C4)C5=CC=CC=C5)C2=O |
Origin of Product |
United States |
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